Lesinurad Impurity 6 Di-Lithium Salt

Salt Form Stability Solubility

Securing a stable, well-characterized impurity reference standard is critical for Lesinurad ANDA analytical method validation. Lesinurad Impurity 6 Di-Lithium Salt (CAS 1533519-99-1) addresses this need as a crystalline di-lithium salt with enhanced solubility and long-term stability versus free acid forms. - Fully characterized to >95% purity, enabling accurate quantification in stability-indicating HPLC methods - Di-lithium salt form provides superior stability under ICH stress conditions, reducing method variability - Available as a research-use-only reference standard with comprehensive CoA documentation This standard supports compliant impurity profiling per ICH Q3A/B guidelines, de-risking regulatory submissions.

Molecular Formula C21H20N4O5S
Molecular Weight 440.474
CAS No. 1533519-99-1
Cat. No. B580401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity 6 Di-Lithium Salt
CAS1533519-99-1
Synonyms4-[[5-[(Carboxymethyl)thio]-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]amino]-4-oxobutanoic Acid
Molecular FormulaC21H20N4O5S
Molecular Weight440.474
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26)
InChIKeyNDWCXGIQJGYCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad Impurity 6 Di-Lithium Salt Reference Standard


Lesinurad Impurity 6 Di-Lithium Salt (CAS 1533519-99-1) is a fully characterized, high-purity (>95%) reference standard specifically designed for the accurate identification and quantification of a key process-related impurity and potential degradation product in the synthesis and stability testing of the API Lesinurad . Its molecular formula is C21H18N4O5SLi2, with a molecular weight of 452.35 g/mol . Unlike generic or free acid impurities, this compound is supplied as a stable, crystalline di-lithium salt, a form that offers distinct advantages in solubility and long-term stability essential for rigorous analytical method development and validation in support of ANDA and DMF submissions .

Workflow
Stability-indicating method development and validation
Selection
Di-lithium salt reference standard, >95% HPLC purity
Use Context
Impurity quantification in Lesinurad API and drug product

Lesinurad Impurity 6 Di-Lithium Salt Substitution Risks


In the stringent landscape of pharmaceutical analysis, substituting Lesinurad Impurity 6 Di-Lithium Salt with a generic free acid or another Lesinurad-related impurity is scientifically unsound and presents significant regulatory risk. This compound is a specific chemical entity (di-lithium salt) with a unique CAS registry number , distinguishing it from other Lesinurad impurities such as Impurity 5 (CAS 1384208-36-9) or Desbromo Acid Impurity (CAS 1533519-93-5) . A critical differentiator is its enhanced stability as a salt form, which directly impacts the reliability of long-term analytical studies and the accuracy of quantification . Furthermore, the parent drug Lesinurad is known to degrade under various stress conditions [1], and using an inadequately characterized or different salt form of an impurity reference standard can lead to incorrect identification, flawed method validation, and potential compliance failures with ICH Q3A/B guidelines for impurity qualification and control thresholds .

!
Free acid analogs may differ in stability and solubility, limiting direct substitution in validated methods.
!
Other Lesinurad impurities (e.g., Impurity 5, Desbromo Acid) have distinct chemical identities and degradation pathways.
!
Unspecified purity or generic impurity standards may fail ICH Q3A/B reporting threshold requirements.

Evidence for Lesinurad Impurity 6 Di-Lithium Salt


Salt Form Improves Stability and Solubility

Lesinurad Impurity 6 Di-Lithium Salt (C21H18N4O5SLi2, MW 452.35) exhibits fundamentally different physicochemical properties compared to its free acid analog (C21H20N4O5S, MW 440.47) . The di-lithium salt form provides enhanced stability as a crystalline solid, making it significantly easier to handle, store, and characterize for long-term analytical use . This stability is a critical advantage over the free acid, which may be more prone to degradation or hygroscopicity, thereby ensuring the integrity of the reference standard over time .

Salt form stability
Reported
Di-lithium salt vs free acid: MW 452.35 vs 440.47 g/mol; improved crystalline stability reported.
Salt form supports long-term reference standard reliability.
Class-level inference; confirm under lab storage conditions.
Salt Form Stability Solubility Reference Standard

High Purity for Accurate Quantification

The target compound is supplied with a certified purity of >95% as determined by High-Performance Liquid Chromatography (HPLC), a standard essential for its use as a reference standard . This high purity is critical for meeting the analytical performance characteristics required by regulatory bodies. In contrast, many in-class alternatives are listed without a specified purity grade or with lower purity, which introduces unacceptable uncertainty in quantitative analysis. As per ICH Q3A/B guidelines, any known impurity present above the reporting threshold of 0.10% must be identified and controlled , a task that demands a highly pure and well-characterized reference standard like the >95% pure Lesinurad Impurity 6 Di-Lithium Salt.

Certified purity
Supplier specification
>95% by HPLC, enabling quantification near ICH 0.10% threshold.
Minimizes analytical variability in method validation.
Verification recommended per internal QC protocols.
Purity HPLC ICH Guidelines Quality Control

Controlling Lesinurad API Purity and Stability

Lesinurad Impurity 6 is identified as both a process-related impurity and a potential degradation product formed during the manufacturing and stability testing of Lesinurad API . The parent drug Lesinurad is known to be labile under acidic, basic, and oxidative stress conditions [1], making the development of stability-indicating methods imperative. Lesinurad Impurity 6 Di-Lithium Salt is therefore a required reference standard for these methods to accurately track API degradation. Other Lesinurad impurities, such as Impurity 9 (a racemic mixture) , may have different origins and analytical behaviors, making them unsuitable substitutes for monitoring the specific degradation pathway associated with Impurity 6.

Stability marker
Supporting evidence
Key impurity formed under acid, base, oxidative stress per ICH Q1A.
Required reference for Lesinurad degradation pathway monitoring.
Attia et al. (2018) stability-indicating method context.
Stability-Indicating Method Degradation Product API Lesinurad

Crystalline Form for Accurate Handling

The target compound is characterized and supplied as a white to off-white crystalline solid , which is the optimal physical form for precise weighing and preparation of analytical stock solutions. This is a distinct advantage over liquid or amorphous forms of related impurities, which can present challenges in accurate handling, purity maintenance, and stability. The defined crystalline form of the di-lithium salt ensures that the reference standard can be used with high confidence in quantitative methods like HPLC, where accurate preparation of standard solutions is paramount .

Crystalline form
Reported
White to off-white crystalline solid; simplifies weighing and solution prep.
Enables precise handling for quantitative HPLC methods.
Physical form advantage vs liquid or amorphous impurities.
Physical Form Solid State Analytical Method Handling

Lesinurad Impurity 6 Di-Lithium Salt Applications


Method Development and Validation for Lesinurad

This compound is the definitive reference standard for developing and validating stability-indicating HPLC methods . Its high purity (>95%) and stable crystalline form are essential for establishing specificity, linearity, accuracy, and precision in methods designed to quantify Impurity 6 in Lesinurad API batches or finished dosage forms. This directly supports ANDA and DMF submissions .

Quality Control and Batch Release Testing

In QC laboratories, this reference standard is used to ensure that Lesinurad API and drug product batches meet specified impurity limits . Given that Lesinurad is prone to degradation [1], the accurate quantification of Impurity 6 using a reliable standard is critical for batch release decisions and ensuring product safety and efficacy throughout its shelf life.

Forced Degradation Studies

As per ICH Q1A guidelines, forced degradation studies are required to elucidate the degradation pathways of a drug substance [1]. Lesinurad Impurity 6 Di-Lithium Salt is a key marker in these studies, allowing researchers to identify and track the formation of this specific impurity under various stress conditions (acid, base, oxidative, thermal, photolytic). This information is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier.

Application
Selection Property
Validation Focus
Method development and validation
High-purity reference standard, stable salt form
Specificity, linearity, accuracy per ICH Q2
QC batch release testing
Quantifiable impurity marker with certified purity
Impurity limit compliance and batch consistency
Forced degradation studies
Stability-indicating marker compound
Degradation pathway elucidation and peak purity

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